molecular formula C11H14N4O B1481593 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098092-53-4

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1481593
CAS No.: 2098092-53-4
M. Wt: 218.26 g/mol
InChI Key: WEMCIFWAOZQFLZ-UHFFFAOYSA-N
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Description

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. Notably, this compound has shown inhibitory effects on certain kinases, such as Pim-1 kinase, which is involved in cell survival and proliferation . The interaction with Pim-1 kinase occurs through binding to the active site, leading to the inhibition of its activity. Additionally, this compound has been observed to interact with apoptotic proteins like Bcl-2 and BAX, promoting apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In leukemia cells, this compound induces apoptosis at nanomolar concentrations, significantly reducing cell viability . It affects cell signaling pathways by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as BAX and Caspase-3 . Furthermore, it influences gene expression by altering the expression levels of genes involved in cell cycle regulation and apoptosis . The compound also impacts cellular metabolism by disrupting mitochondrial function, leading to the activation of apoptotic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes and proteins, leading to their inhibition or activation. For instance, its binding to Pim-1 kinase results in the inhibition of kinase activity, thereby blocking cell survival signals . Additionally, the compound induces changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to the activation of apoptotic pathways and the suppression of cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It undergoes gradual degradation when exposed to extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound’s effects on cellular function persist over time, with sustained inhibition of cell proliferation and induction of apoptosis . These findings highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and subsequent breakdown of the compound . The metabolites are then excreted through the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported into cells via membrane transporters, where it accumulates in the cytoplasm . It can also bind to intracellular proteins, influencing its localization and activity . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It can also translocate to the nucleus, where it influences gene expression by interacting with nuclear proteins and transcription factors . Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity .

Properties

IUPAC Name

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-10(16)9-6-13-15-5-4-14(11(9)15)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMCIFWAOZQFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=C(C=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 3
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 4
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 5
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 6
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.